2,2',4,4',5,6'-Hexabromodiphenyl ether

説明

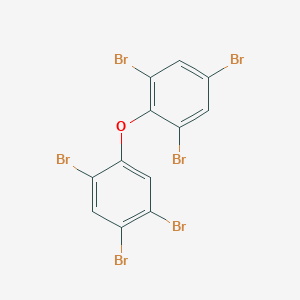

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2,4-tribromo-5-(2,4,6-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6O/c13-5-1-9(17)12(10(18)2-5)19-11-4-7(15)6(14)3-8(11)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNPZYZQKWIWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC2=CC(=C(C=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052692 | |

| Record name | 2,2',4,4',5,6'-Hexabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,2',4,4',5,6'-Hexabromodiphenyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

207122-15-4 | |

| Record name | 2,2′,4,4′,5,6′-Hexabromodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207122-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexabromodiphenyl ether 154 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207122154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,4',5,6'-Hexabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4',5,6'-HEXABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGY508QK5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2',4,4',5,6'-Hexabromodiphenyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142 - 143 °C | |

| Record name | 2,2',4,4',5,6'-Hexabromodiphenyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Environmental Occurrence and Spatial Distribution of 2,2 ,4,4 ,5,6 Hexabromodiphenyl Ether

Detection and Concentration Profiles in Abiotic Environmental Compartments

BDE-154 has been identified in numerous environmental samples, indicating its widespread distribution. Its physicochemical properties, such as hydrophobicity, lead to its partitioning into solid matrices like sediment, soil, and sludge acs.org.

The presence of BDE-154 in the atmosphere, even in remote regions, is a strong indicator of its capacity for long-range environmental transport. It is found in both the gas and particulate phases of the atmosphere.

Studies have confirmed the presence of BDE-154 in ambient air across various locations. In a highly industrialized region, the total concentrations of eight PBDE congeners, including BDE-154, were found to be between 5.73 and 520 pg/m³. In an office environment in Shanghai, China, the mean concentration of Σ15PBDEs, including BDE-154, in the gas phase was 59.6 pg/m³.

Evidence for the long-range transport of BDE-154 comes from its detection in remote areas. For instance, relatively low concentrations of PBDEs, including BDE-154, have been found in the atmosphere of West Antarctica, with Σ12PBDEs ranging from 0.2 to 2.9 pg/m³. Furthermore, studies in remote European mountain regions have suggested the transcontinental transfer of these pollutants from North American sources. The predominance of lower-brominated PBDEs in soils and sediments of remote lacustrine environments in Central Mexico also points to their atmospheric origin.

Table 1: Atmospheric Concentrations of 2,2',4,4',5,6'-Hexabromodiphenyl ether (BDE-154) and Related PBDEs (Note: Data for BDE-154 is often reported as part of a sum of PBDE congeners.)

| Location | Sample Type | Concentration (pg/m³) | Notes |

| Highly Industrialized Region | Ambient Air | 5.73 - 520 (Σ8PBDEs) | BDE-154 included in the sum. |

| Shanghai, China | Office Air (Gas Phase) | 59.6 (mean, Σ15PBDEs) | BDE-154 included in the sum. |

| West Antarctica | Atmosphere | 0.2 - 2.9 (Σ12PBDEs) | Indicates long-range transport. |

Aquatic environments serve as significant sinks for persistent organic pollutants like BDE-154. It is detected in surface waters, accumulates in sediments, and is concentrated in sewage sludge during wastewater treatment processes.

Surface Water: The detection of BDE-154 in surface water is a key indicator of its environmental mobility. In studies developing analytical methods for PBDEs in water, BDE-154 has been included as a target analyte, with linearity ranges for quantification established between 2 and 200 ng/L nih.gov. This suggests its presence in various water bodies, including tap, lake, river, and reservoir water nih.gov.

Sediments: Sediments are a primary reservoir for BDE-154 in aquatic systems due to its hydrophobic nature. In surface sediments of an urban artificial lake in Brazil, the sum of nine PBDEs, including BDE-154, ranged from 3.9 to 19 ng/g dry weight (dw), with higher concentrations linked to effluent from wastewater treatment plants researchgate.net. A study in Burrard Inlet, British Columbia, reported the highest concentration of BDE-154 as 0.029 ng/g dw in 2016 nih.gov. In the Pearl River Delta, China, BDE-154 was one of ten congeners analyzed in 66 surface sediment samples nih.gov. Similarly, it was measured in floodplain soils and sediments of the Saginaw River watershed in Michigan, USA acs.org.

Sewage Sludge: Wastewater treatment plants are effective at removing PBDEs from the aqueous phase, leading to their concentration in sewage sludge. A study of eleven municipal wastewater treatment plants in Germany found that the sum of tri- to hepta-BDEs (including BDE-154) in sewage sludge ranged from 12.5 to 288 ng/g dry matter, with a median of 108 ng/g. In a California wastewater treatment plant, the sum of major congeners in the penta-BDE formulation (including BDE-154) comprised 88% of the total PBDEs in the effluent. A national survey of U.S. biosolids found that BDE-154, along with BDE-100 and BDE-153, contributed 1.6% to the total PBDE loading.

Table 2: Concentrations of this compound (BDE-154) in Aquatic Systems

| Matrix | Location | Concentration | Notes |

| Surface Water | Various (Tap, Lake, River, Reservoir) | 2 - 200 ng/L (Linearity Range) | BDE-154 is a target analyte in water analysis. nih.gov |

| Sediment | Paranoá Lake, Brazil | 3.9 - 19 ng/g dw (Σ9PBDEs) | Higher levels near WWTP discharge. researchgate.net |

| Sediment | Burrard Inlet, Canada | up to 0.029 ng/g dw | Highest concentration observed in 2016. nih.gov |

| Sediment | Pearl River Delta, China | Detected | Part of a suite of 10 analyzed congeners. nih.gov |

| Sediment | Saginaw River Watershed, USA | Detected | Measured in floodplain soils and river sediments. acs.org |

| Sewage Sludge | Germany | 12.5 - 288 ng/g dm (ΣTri- to HpBDEs) | BDE-154 included in the sum. |

| Biosolids | United States | 1.6% of total PBDEs | Contribution of BDE-100, -153, and -154. |

The terrestrial environment is another important compartment for the accumulation of BDE-154, with soil and indoor dust being significant reservoirs.

Soil: BDE-154 has been detected in soils from various locations, often associated with industrial activities and waste disposal. In a study of surface soils across five Asian countries, BDE-154 was among the 23 PBDE congeners analyzed, with mean concentrations of total PBDEs being highest in Japan, followed by China, South Korea, India, and Vietnam. A study in Melbourne, Australia, found Σ8PBDE concentrations in urban soils ranging from non-detectable to 13,200 ng/g dw, with BDE-154 being one of the eight congeners assessed nih.gov. The study noted the highest concentrations at waste disposal sites, particularly electronics recycling facilities nih.gov. Furthermore, BDE-154 has been identified as a photodegradation product of BDE-209 in soil suspensions, indicating an in-situ formation pathway.

Indoor Dust: Indoor dust is a well-documented reservoir for PBDEs, including BDE-154, due to their use in consumer products found in homes and offices. A study of residential dust in California detected 22 PBDEs, including BDE-154, with median concentrations of individual congeners ranging from <0.1 to 2,500 ng/g of dust nih.gov. In Birmingham, United Kingdom, BDE-154 was one of the principal congeners monitored in indoor air and dust in homes, offices, and cars acs.org.

Table 3: Concentrations of this compound (BDE-154) in Terrestrial Systems

| Matrix | Location | Concentration | Notes |

| Soil | Melbourne, Australia | nd - 13,200 ng/g dw (Σ8PBDEs) | Highest levels at e-waste recycling sites. nih.gov |

| Soil | Five Asian Countries | Detected | Part of a comprehensive PBDE analysis in surface soils. |

| Indoor Dust | California, USA | <0.1 - 2,500 ng/g (Median, individual congeners) | Detected in 100% of dust samples. nih.gov |

| Indoor Dust | Birmingham, UK | Detected | Monitored in various indoor microenvironments. acs.org |

Global and Regional Variability in this compound Distribution

The distribution of BDE-154 exhibits significant global and regional variability, influenced by historical usage patterns of PBDE-containing products, industrial activities, waste management practices, and environmental transport pathways.

Concentrations of BDE-154 and other PBDEs are generally higher in more industrialized and populated regions. For example, soil concentrations of total PBDEs in Asia were found to decrease in the order of Japan > China > South Korea > India > Vietnam. In Europe, a study of sewage sludge from various countries showed differing levels and congener profiles, reflecting diverse sources and usage.

In North America, high concentrations have been reported in various environmental media, consistent with the historical high demand for PBDEs. The detection of BDE-154 in remote locations such as the Arctic and Antarctica, far from primary sources, underscores the role of long-range atmospheric transport in its global distribution. The congener profiles in these remote areas often show a relative enrichment of lower-brominated congeners like BDE-154, potentially due to the atmospheric transport and subsequent degradation of heavier PBDEs.

Temporal Trends in Environmental Concentrations of this compound

Analyzing temporal trends of BDE-154 in the environment is crucial for understanding the impact of regulatory actions and changes in consumer product formulations. Sediment cores provide a valuable archive for reconstructing historical contamination trends.

Studies of sediment cores from the Great Lakes have shown dramatic increases in PBDE concentrations, including congeners like BDE-154, from the deeper, older layers to the surficial, more recent sediments. This trend reflects the increasing use of PBDEs from the 1970s until the early 2000s.

More recent data from some regions suggest a leveling off or decrease in the concentrations of some PBDEs, including those associated with the pentaBDE commercial mixture, following their phase-out in North America and Europe. However, due to the persistence of these compounds and their continued release from products still in use and in waste streams, environmental concentrations are expected to remain elevated for the foreseeable future. The debromination of BDE-209, which was phased out more recently, may also continue to be a source of BDE-154 in the environment. In Lake Ontario, the halving time for BDE-154 in lake trout was estimated to be 16 years, indicating its long persistence in biological systems and, by extension, the environment.

Environmental Fate and Transformation Pathways of 2,2 ,4,4 ,5,6 Hexabromodiphenyl Ether

Environmental Persistence and Degradation Kinetics

The environmental persistence of a chemical is a measure of the time it remains in a particular environment before being broken down by chemical or biological processes. BDE-154 is characterized by significant persistence, largely due to its chemical stability and hydrophobicity. Its degradation in the environment is slow, leading to long half-lives in various matrices.

The half-life of BDE-154 has been estimated to be approximately 5.8 years in the environment. nih.gov In the atmosphere, its degradation is primarily initiated by reactions with hydroxyl (OH) radicals. The calculated atmospheric half-life for BDE-154 is approximately 123.1 days, indicating it can undergo long-range transport before deposition. cdc.gov In soil and sediment, where PBDEs tend to accumulate, degradation is considerably slower. Studies on the photodegradation of the highly brominated BDE-209 in soil suspensions show that while degradation occurs, it is inhibited by the light-shielding effect of soil particles, a factor that would similarly affect BDE-154. psecommunity.org

The persistence of BDE-154 is also influenced by its physicochemical properties, which dictate its distribution and bioavailability.

Table 1: Physicochemical Properties of 2,2',4,4',5,6'-Hexabromodiphenyl Ether (BDE-154)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₄Br₆O | chemicalbook.com |

| Molecular Weight | 643.58 g/mol | chemicalbook.com |

| Melting Point | 137.5-138.5 °C | chemicalbook.com |

| Boiling Point | 471 °C (Predicted) | chemicalbook.com |

| Water Solubility (at 25°C) | 0.00000087 g/L | nih.gov |

| Vapor Pressure (at 25°C) | 0.00000380 Pa | oup.com |

This table is interactive. Users can sort columns by clicking on the headers.

Debromination and Formation Pathways Involving this compound

BDE-154 is not only released into the environment from commercial products but is also formed through the transformation of more highly brominated PBDEs. This process, known as debromination, is a critical pathway in the environmental fate of PBDEs.

A significant source of BDE-154 in the environment is the reductive debromination of higher brominated congeners, such as Decabromodiphenyl ether (BDE-209) and Heptabromodiphenyl ether (BDE-183). nih.gov This process involves the removal of bromine atoms, leading to the formation of less brominated, and often more bioavailable, congeners.

Microbial activity under anaerobic conditions, particularly in sediments, is a primary driver of this transformation. Studies have shown that anaerobic microorganisms can debrominate BDE-209, leading to the formation of various lower-brominated products, including hexa-BDEs like BDE-154. psecommunity.org Similarly, the biotransformation of BDE-183 to BDE-154 has been observed in the intestinal tract of common carp, demonstrating that this pathway occurs within biota. nih.gov The high concentration of BDE-154 found in some fish species has been attributed to the debromination of BDE-183 and BDE-209. nih.gov

BDE-154 itself undergoes further transformation in the environment through both photolytic and microbial processes.

Photolytic Transformation: Exposure to ultraviolet (UV) radiation, from sunlight, can induce the degradation of BDE-154. nih.gov The primary photolytic pathway is reductive debromination, where successive loss of bromine atoms leads to the formation of penta-, tetra-, and lower-brominated diphenyl ethers. nih.gov Another observed photodegradation mechanism is intramolecular cyclization, which can result in the formation of polybrominated dibenzofurans (PBDFs), a class of compounds with their own environmental concerns. nih.gov The rate of photolysis is highly dependent on the matrix, with degradation being much faster in solvents or on artificial surfaces like silica (B1680970) gel compared to natural matrices such as soil and sediment. nih.gov

Microbial Transformation: Microbial degradation is a key process in the ultimate fate of BDE-154. Under anaerobic conditions, microorganisms can continue the reductive debromination process, transforming BDE-154 into less brominated congeners. nih.gov For instance, research on the aerobic biodegradation of BDE-209 by bacterial communities has identified pathways that include debromination, hydroxylation, and the breaking of the ether bond, ultimately leading to ring-opening. mdpi.com While specific pathways for BDE-154 are less detailed, similar mechanisms are expected to occur. Aerobic degradation of PBDEs is generally considered to be slower than anaerobic debromination, but it is a crucial step for the complete mineralization of the diphenyl ether structure. nih.govmdpi.com

Environmental Partitioning and Mobility of this compound

The movement and distribution of BDE-154 in the environment are governed by its partitioning behavior between air, water, soil, sediment, and biota. Its high hydrophobicity and low volatility are key determinants of its environmental fate.

Due to its low vapor pressure, BDE-154 exists in the atmosphere predominantly adsorbed to particulate matter rather than in the gas phase. This association with particles facilitates its removal from the atmosphere via dry and wet deposition. The Henry's Law Constant for BDE-154 is low, indicating a preference for partitioning into water from the air. oup.comhenrys-law.org

Atmospheric deposition is a significant input of BDE-154 to terrestrial and aquatic systems. In a study at a coastal site in Turkey, the estimated particulate dry deposition flux for BDE-154 was 2.7 ± 1.9 ng m⁻² day⁻¹. viu.ca This demonstrates that atmospheric transport and subsequent deposition contribute to the widespread distribution of this compound, even in remote areas.

Once in aquatic systems, the high hydrophobicity of BDE-154 causes it to strongly adsorb to suspended particles and ultimately accumulate in bottom sediments. nih.gov Sediments are considered the primary sink for PBDEs in the environment. nih.gov The solid-water partition coefficient (Kd), which describes the ratio of a chemical's concentration in the solid phase (sediment) to the aqueous phase, is a key parameter in this process. skb.com For hydrophobic compounds like BDE-154, Kd values are high, signifying strong binding to sediment organic carbon and clay particles.

However, contaminants buried in sediments are not permanently sequestered. Interfacial processes at the sediment-water boundary can lead to their remobilization.

Bioturbation: The activity of benthic organisms, such as worms and amphipods, can mix sediment layers, a process known as bioturbation. This can bring buried contaminants like BDE-154 back to the sediment surface, making them available for release into the water column and uptake by other organisms. nih.gov Studies have shown that bioturbation can be a more significant factor for the remobilization of buried PBDEs than physical resuspension events. nih.gov The rate of remobilization is dependent on the type of organism and the depth of the contaminant. nih.gov

Resuspension: Physical events, such as strong currents, storms, or dredging, can resuspend bottom sediments, releasing both particulate-bound and dissolved BDE-154 into the overlying water column. nih.gov While bioturbation may release more dissolved contaminants over time, physical resuspension can cause episodic, high-concentration releases of particle-associated contaminants. nih.gov

These processes highlight that sediments, while a major sink, can also act as a long-term secondary source of BDE-154 to aquatic ecosystems.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | BDE-154 |

| Decabromodiphenyl ether | BDE-209 |

| Heptabromodiphenyl ether | BDE-183 |

| Polybrominated diphenyl ethers | PBDEs |

| Polybrominated dibenzofurans | PBDFs |

Soil Sorption, Transport, and Leaching Potential of this compound

The environmental behavior of this compound, a congener of polybrominated diphenyl ethers (PBDEs) known as BDE-154, in terrestrial ecosystems is largely governed by its interactions with soil matrices. Due to its chemical structure and physicochemical properties, its fate is characterized by strong sorption to soil particles, which in turn dictates its limited transport and low potential for leaching into groundwater.

Soil Sorption

The sorption of BDE-154 to soil is a dominant process controlling its distribution and persistence in the terrestrial environment. As a highly hydrophobic and lipophilic compound, it exhibits a strong affinity for the organic fraction of soil and sediments. nih.gov This process, primarily abiotic, is a critical factor in the short-term fate of PBDEs deposited in soil. nih.gov

The extent of sorption is scientifically quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc), which measures the ratio of the chemical's concentration in the soil's organic carbon to its concentration in the soil water at equilibrium. ecetoc.orgchemsafetypro.com A high Koc value indicates a strong tendency for the chemical to bind to soil particles rather than remaining dissolved in the soil porewater, thus limiting its mobility. chemsafetypro.com

Table 1: Physicochemical Properties Influencing Soil Sorption of Selected PBDEs

| Compound | Homologue Group | Log Pow | Estimated Log Koc | Implied Soil Mobility |

|---|---|---|---|---|

| BDE-154 | HexaBDE | ~6.86 - 7.92 * | >5.0 (Estimated) | Low to Immobile |

| BDE-28 | TriBDE | 5.87 | 5.5 | Moderate |

| BDE-47 | TetraBDE | 5.87 - 6.16 | 6.5 | Low |

| BDE-99 | PentaBDE | 6.31 - 6.81 | 6.8 | Low |

Note: Log Pow range is for the hexaBDE homologue group. inchem.org Other data are representative values from scientific literature to show trends.

Transport

The transport of BDE-154 through the soil profile is severely restricted by its strong sorption to soil particles. nih.gov Vertical movement through the soil column is minimal, leading to an accumulation of the compound in the upper soil layers. Studies on various PBDEs have consistently shown that mobility decreases as the degree of bromination and hydrophobicity increases. nih.gov For example, the mobility of the tribrominated BDE-28 was found to be higher than that of the pentabrominated BDE-99, implying that the hexabrominated BDE-154 would be even less mobile. nih.gov

While movement via leaching is negligible, other transport pathways can exist. The erosion of contaminated soil particles by wind or water runoff can lead to the redistribution of BDE-154 within the landscape, transporting it to other soils or aquatic sediments. Furthermore, recent research has suggested that the transport of highly hydrophobic compounds like PBDEs could potentially be facilitated by their association with mobile soil nanoparticles or colloids, though this remains an area of active investigation.

Leaching Potential

The potential for BDE-154 to leach from the soil into groundwater is exceptionally low due to its very low water solubility and high sorption coefficient. inchem.org For a chemical to be considered a leaching risk, it must be able to dissolve in and move with soil water as it percolates downward. The strong partitioning of BDE-154 to soil organic matter effectively removes it from the mobile aqueous phase.

However, under specific conditions, the leaching of PBDEs may be enhanced. For instance, in environments such as landfills, the presence of co-solvents or high concentrations of dissolved organic matter (e.g., humic substances) in the leachate can increase the apparent solubility and mobility of PBDEs, facilitating their movement. nih.govbirmingham.ac.uk Studies have demonstrated that dissolved humic matter can form complexes with PBDEs, enhancing their concentration in leachate. nih.gov Nevertheless, under typical environmental conditions in agricultural or natural soils, leaching is not considered a significant fate pathway for BDE-154.

Bioaccumulation, Biota Uptake, and Trophic Transfer of 2,2 ,4,4 ,5,6 Hexabromodiphenyl Ether

Bioaccumulation in Aquatic Organisms

BDE-154 is detected in a variety of aquatic organisms, indicating its bioavailability in marine and freshwater ecosystems. Its accumulation is influenced by factors such as the organism's feeding habits, species-specific metabolism, and the lipid content of its tissues.

Invertebrates, forming the base of many aquatic food webs, take up BDE-154 from their environment. Studies have shown the presence of various PBDE congeners in these organisms. For instance, in one study, the highly brominated BDE-209 was found at higher levels than other congeners in mussels, which are benthic feeders. While specific quantitative data for BDE-154 in a wide range of invertebrate species is not extensively detailed in all studies, their role in the initial uptake and transfer of this compound to higher trophic levels is critical.

BDE-154 has been identified in numerous fish species, highlighting its bioaccumulation potential in aquatic vertebrates. Research conducted in the northwest Atlantic on seven species of teleost fishes, which are primary prey for harbor seals, detected BDE-154. gulfofmaine.org In these fish, hexa-BDEs, including BDE-154 and BDE-155, were found to contribute more to the total PBDE content than BDE-153 in all species analyzed. gulfofmaine.org Another study on Atlantic herring from the North Sea also measured concentrations of BDE-154 in muscle tissue. nih.gov In a freshwater food web in the Yangtze River Delta, BDE-154 was one of the PBDE congeners evaluated, with concentrations in biota samples ranging from 2.36 to 85.81 ng/g lipid weight for the sum of eight PBDEs. nih.gov

Table 1: Concentration of BDE-154 in select fish species.

| Species | Location | Tissue | Concentration (ng/g lipid weight) | Reference |

|---|---|---|---|---|

| Teleost fishes (various) | Northwest Atlantic | Whole body | Contributed significantly to total hexa-BDEs | gulfofmaine.org |

| Atlantic herring (Clupea harengus) | North Sea | Muscle | Method reporting limit of 0.01 μg/kg | nih.gov |

| Various aquatic organisms | Yangtze River Delta | Biota samples | Part of ΣPBDEs ranging from 2.36 to 85.81 | nih.gov |

Bioaccumulation in Terrestrial Wildlife

The presence of BDE-154 is not limited to aquatic environments; it has also been documented in terrestrial wildlife, indicating its widespread distribution.

Birds, particularly those at higher trophic levels, are susceptible to accumulating BDE-154. Studies on birds of prey have revealed contamination with various PBDEs. The congener distribution patterns can differ between piscivorous (fish-eating) and terrestrial-feeding birds, which suggests variations in bioaccumulation, biomagnification, or metabolism within different food webs. nih.gov For instance, in some terrestrial bird species, BDE-153 and BDE-99 have been reported as the dominant congeners. researchgate.net

BDE-154 accumulates in mammalian species through their diet. In marine mammals, such as harbor seals in the northwest Atlantic, BDE-154 is present, although BDE-155 was found to be relatively more abundant in their blubber. gulfofmaine.org In the Arctic marine food chain, polar bears showed an increase in BDE-153 from their primary prey, ringed seals, suggesting a capacity to metabolize other BDE congeners. nih.gov Studies in rodents have also provided insights into the behavior of BDE-154. When compared to its isomer BDE-153, BDE-154 did not show a relative increase in mouse plasma compared to its concentration in the commercial mixture DE-71, suggesting that differential metabolism is a likely explanation for the accumulation patterns observed. nih.gov

Table 2: Accumulation of BDE-154 in select mammalian species.

| Species | Location | Tissue | Finding | Reference |

|---|---|---|---|---|

| Harbor seals (Phoca vitulina) | Northwest Atlantic | Blubber | Present, but less abundant than BDE-155 | gulfofmaine.org |

| Polar bears (Ursus maritimus) | Svalbard, Norway | Fat | Able to metabolize most BFRs, with BDE-153 increasing from prey | nih.gov |

| Mice | Laboratory study | Plasma | No relative increase compared to its concentration in the administered mixture | nih.gov |

Biomagnification and Trophic Level Transfer of 2,2',4,4',5,6'-Hexabromodiphenyl Ether in Food Webs

Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. BDE-154 has been shown to biomagnify in some food webs.

In a study of the northwest Atlantic marine food web, the biomagnification factors (BMFs) for tetra- to hexa-BDEs from fish to harbor seals were high, indicating significant biomagnification. researchgate.net Specifically, BDE-154 was noted for its very high biomagnification potential in this ecosystem. researchgate.net Another study in the Pearl River Estuary calculated Trophic Magnification Factors (TMFs) for several BDE congeners. The TMF for BDE-154 was statistically greater than one, confirming its potential to biomagnify. researchgate.net However, in a freshwater food web in a shallow lake in the Yangtze River Delta, the TMF for BDE-154 was not significantly higher than one, in contrast to other congeners in the same study. nih.govresearchgate.net This highlights that the biomagnification potential of BDE-154 can vary between different ecosystems and food web structures.

Table 3: Trophic Magnification of BDE-154 in different food webs.

| Food Web Location | Trophic Transfer Metric | Value | Conclusion | Reference |

|---|---|---|---|---|

| Northwest Atlantic | Biomagnification Factor (BMF) | High | Highly biomagnified from fish to harbor seals | researchgate.net |

| Pearl River Estuary | Trophic Magnification Factor (TMF) | > 1 | Biomagnification potential | researchgate.net |

| Yangtze River Delta (shallow lake) | Trophic Magnification Factor (TMF) | Not significantly > 1 | Limited biomagnification in this specific food web | nih.govresearchgate.net |

Congener Profile Shifts and Metabolite Formation in Biota

The biotransformation of polybrominated diphenyl ethers (PBDEs) within organisms is a critical factor influencing their ultimate fate, bioaccumulation potential, and toxicity. For this compound (BDE-154), its presence and concentration in biota are shaped by two primary metabolic processes: its formation from higher brominated congeners and its own subsequent metabolism into other compounds. These processes lead to significant shifts in PBDE congener profiles as they move through food webs.

Congener Profile Shifts Leading to BDE-154 Formation

In many environmental and biological samples, the observed PBDE congener profile does not mirror that of the commercial mixtures released into the environment. This discrepancy is largely due to the metabolic debromination of higher brominated PBDEs. Organisms, particularly those in aquatic ecosystems, can metabolically remove bromine atoms from highly brominated congeners, leading to the formation and relative enrichment of lower-brominated congeners, including BDE-154.

For instance, studies have suggested that the highly brominated BDE-209, a major component of the "Deca-BDE" commercial mixture, can be biodegraded in marine organisms. One proposed pathway involves the sequential debromination of BDE-209 to BDE-47, with BDE-154 and BDE-99 as intermediate products. mdpi.com This metabolic transformation helps explain the prevalence of congeners like BDE-154 in biota, even when they are less abundant in the original technical mixtures.

The capacity for biotransformation varies significantly among species, which can lead to distinct congener patterns at different trophic levels. nih.gov Some marine mammals show a low capability for biotransformation of heavier congeners, leading to the accumulation of compounds like BDE-153 and BDE-154 with age. researchgate.net In contrast, other species, such as polar bears, appear capable of metabolizing most PBDEs, making them less suitable as indicators of environmental PBDE contamination. nih.gov Generally, BDE-47, 99, 100, 153, and 154 are the major congeners identified in fish and fish-eating mammals. researchgate.net

Metabolite Formation from BDE-154

Once present in an organism, BDE-154 can undergo further metabolic transformation, primarily through hydroxylation and oxidative debromination. These processes, primarily occurring in the liver, aim to increase the polarity of the compound to facilitate excretion.

Studies in male Sprague-Dawley rats have provided significant insight into the metabolic pathways of BDE-154. Following oral administration, various metabolites have been identified in fecal matter. The metabolic processes include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the diphenyl ether structure without the loss of bromine atoms. This results in the formation of monohydroxylated hexabromodiphenyl ethers.

Oxidative Debromination: This is a two-step process involving hydroxylation followed by the removal of a bromine atom. This pathway leads to the formation of monohydroxylated pentabromodiphenyl ethers.

Further Debromination: The loss of a second bromine atom can also occur, resulting in monohydroxylated tetrabromodiphenyl ethers. researchgate.net

The table below summarizes the potential metabolic pathways for BDE-154 identified in rats. researchgate.net

| Metabolic Process | Parent Compound | Resulting Metabolite Class |

| Hydroxylation | BDE-154 | Monohydroxylated hexabromodiphenyl ethers |

| Oxidative Debromination | BDE-154 | Monohydroxylated pentabromodiphenyl ethers |

| Oxidative Debromination (Loss of 2 Bromines) | BDE-154 | Monohydroxylated tetrabromodiphenyl ethers |

Another study modeling the metabolism of various PBDE congeners in rats calculated that up to eight different monohydroxylated PBDEs could theoretically be formed from BDE-154 through direct hydroxylation or via an NIH shift mechanism (a chemical rearrangement where a substituent moves to an adjacent position on an aromatic ring during an oxidation reaction). acs.orgosti.gov

Evidence also suggests that cleavage of the ether bond is a relevant metabolic pathway in humans. This process can break down the BDE-154 molecule, potentially forming brominated phenols. Specifically, 2,4,6-tribromophenol (B41969) (2,4,6-TBP) has been proposed as a possible metabolite of BDE-154 in humans. nih.gov

The table below details the metabolites of BDE-154 found in different biota.

| Biota | Metabolite Class | Specific Metabolites (if identified) | Metabolic Pathway |

| Rats (in vivo) | Monohydroxylated hexabromodiphenyl ethers | Not specified | Hydroxylation |

| Rats (in vivo) | Monohydroxylated pentabromodiphenyl ethers | Not specified | Oxidative Debromination |

| Rats (in vivo) | Monohydroxylated tetrabromodiphenyl ethers | Not specified | Oxidative Debromination |

| Humans (proposed) | Bromophenols | 2,4,6-tribromophenol | Ether bond cleavage |

These metabolic transformations are significant because the resulting hydroxylated metabolites (OH-PBDEs) can have different toxicological properties than the parent compounds. OH-PBDEs are structurally similar to thyroid hormones and have been shown in some cases to have higher endocrine-disrupting potential than the original PBDE congeners. mdpi.comnih.gov Therefore, understanding the congener shifts and metabolite formation is essential for accurately assessing the environmental risk of BDE-154.

Ecological Impact and Bioactivity Research of 2,2 ,4,4 ,5,6 Hexabromodiphenyl Ether on Non Human Organisms

Effects on Primary Producers (e.g., Algae, Phytoplankton)

Research into the ecotoxicity of BDE-154 on primary producers has demonstrated measurable impacts on marine phytoplankton. A study on the marine algae Isochrysis galbana established the relative toxicity of BDE-154 compared to other PBDE congeners. The findings indicate that the acute toxicity of PBDEs to this alga decreases as the degree of bromination increases, with the order of toxicity being BDE-47 > BDE-99 > BDE-154. cje.net.cn For BDE-154, significant adverse effects were observed at concentrations above 15 μg L−1. cje.net.cn The study determined several key toxicity parameters for BDE-154's effect on the 72-hour autotrophic growth rate of I. galbana. researchgate.net

The No Observable Effect Concentration (NOEC) was found to be 12.3 μg L−1, while the Lowest Observable Effect Concentration (LOEC) was 24.60 μg L−1. researchgate.net Further analysis calculated the IC10 (the concentration inhibiting growth rate by 10%) as 54.6 μg L−1 and the IC50 (the concentration inhibiting growth rate by 50%) as 243.7 μg L−1. researchgate.net These results suggest that while BDE-154 is less acutely toxic to I. galbana than lower-brominated congeners, it can still inhibit the growth of marine phytoplankton. cje.net.cn

Table 1: Toxicity of BDE-154 to Isochrysis galbana (72-h Growth Inhibition)

| Toxicity Parameter | Value (μg L⁻¹) |

|---|---|

| NOEC | 12.3 |

| LOEC | 24.60 |

| IC10 | 54.6 |

| IC50 | 243.7 |

Data sourced from a study on the toxicological effects of three polybrominated diphenyl ethers on the growth of marine algae Isochrysis galbana. researchgate.net

Impacts on Aquatic Invertebrates (e.g., Zooplankton, Oligochaetes)

BDE-154 has been shown to be bioavailable and to accumulate in aquatic invertebrates. Studies on the freshwater aquatic oligochaete Lumbriculus variegatus demonstrated that this organism rapidly accumulates BDE-154 from spiked artificial sediment. nih.gov The estimated time for these worms to reach 90% of steady-state tissue concentration for BDE-154, based on depuration rate constants, was 75 days. nih.gov Research has also confirmed that sediment-associated BDE-154 is bioavailable to tubificid worms. rsc.org

In marine environments, BDE-154 has been detected in zooplankton. A study of marine zooplankton in the waters of southwestern Taiwan identified BDE-154 as one of the PBDE congeners present, indicating its distribution in the lower levels of the marine food web. nih.gov The presence of BDE-154 in these organisms is significant as it may be a result of the debromination of more highly brominated ethers, such as BDE-209, within marine food webs. nih.gov

Effects on Aquatic Vertebrates (e.g., Fish, Amphibians)

The presence and effects of BDE-154 have been documented in several aquatic vertebrates. The congener is frequently detected in fish from contaminated areas, such as the Elbe River basin in the Czech Republic, indicating its widespread bioavailability and accumulation. nih.gov In a study of a freshwater food web in China, BDE-154 was detected in various fish species, although it did not appear to biomagnify across the entire food web, showing a trophic magnification factor (TMF) not significantly different from one. nih.govmdpi.com Conversely, another study identified BDE-154 as a major congener in yellow croaker and silver pomfret fish from Xiamen. nih.gov

In vitro studies on fish cells have provided insight into specific toxic mechanisms. When primary hepatocytes from Atlantic salmon were exposed to a mixture including BDE-154, levels of the endoplasmic reticulum-responsive genes vitellogenin (VTG) and zona pellucida 3 (ZP3) became elevated, indicating endocrine-disrupting activity. nih.gov

Research on amphibians and reptiles has shown that BDE-154 can biomagnify in certain food webs. A study on the black-spotted frog and the red-backed rat snake food chain found that BDE-154 exhibited mild to moderate biomagnification, with biomagnification factors (BMFs) ranging from 1.1 to 5.3. researchgate.net

Impacts on Terrestrial Ecosystem Components (e.g., Soil Enzyme Activities, Plant Uptake)

While PBDEs are known to accumulate in soil, specific research on the impact of BDE-154 on soil enzyme activities is limited. Studies have been conducted on other congeners like BDE-209, which showed effects on soil urease and catalase, but these findings cannot be directly extrapolated to BDE-154. researchgate.net

In terms of plant uptake, BDE-154 has been identified as a component of commercial penta-BDE mixtures found in the environment. researchgate.net Research on the fate of one such mixture in soil demonstrated that plants can accumulate these compounds. Both zucchini and radish plants were found to take up PBDEs, including the hexa-BDE congeners present in the mixture, into their root and shoot tissues. researchgate.netnih.gov This indicates that BDE-154 present in contaminated soil can be absorbed by plants, potentially introducing it into terrestrial food chains. nih.gov

In Vitro Studies on Cellular and Biochemical Mechanisms of Action (excluding human clinical trials)

Effects on Mitochondrial Bioenergetics and Membrane Permeabilization

BDE-154 has been shown to directly target mitochondria, impairing their function and potentially leading to cell death. oup.com Studies using isolated rat liver mitochondria as an experimental model demonstrated that BDE-154 interacts with the mitochondrial membrane, inserting into its hydrophobic core. oup.comnih.gov This interaction leads to a cascade of detrimental effects, including the partial inhibition of respiration, dissipation of the mitochondrial membrane potential (Δψ), and permeabilization of the inner mitochondrial membrane, which results in the depletion of ATP. oup.comnih.gov These effects were most pronounced at concentrations of 10 μM and higher. oup.comnih.gov

Further investigation revealed that BDE-154 induces the mitochondrial permeability transition (MPT), a critical event in cell death pathways. oup.com In studies on the HepG2 human liver carcinoma cell line, BDE-154 was confirmed to induce mitochondrial damage and subsequent apoptotic cell death, although its effects were less potent than the lower-brominated BDE-47. researchgate.net

Modulation of Key Enzymatic Activities (e.g., EROD, GST, SOD)

The interaction of BDE-154 with key enzymatic systems involved in detoxification and oxidative stress response has been investigated.

Ethoxyresorufin-O-deethylase (EROD): Studies on human (MCF-7, HepG2) and rat (H4IIE) cell lines found that BDE-154 was not capable of inducing EROD activity, which is a marker for Cytochrome P450 1A1 (CYP1A1). oup.com This suggests that BDE-154 does not act as an agonist of the aryl hydrocarbon receptor (AhR) pathway. oup.com However, the same study found that BDE-154, along with other PBDEs, could inhibit the induction of EROD activity caused by the potent inducer 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). oup.com

Glutathione S-transferase (GST) and Superoxide Dismutase (SOD): Direct research on the specific effects of BDE-154 on GST and SOD activities is not readily available. However, studies on its mitochondrial effects noted that BDE-154 did not induce the accumulation of reactive oxygen species (ROS) within the mitochondria. oup.com This finding suggests an absence of significant oxidative stress induction in that particular model, which may imply that a responsive upregulation of antioxidant enzymes like SOD would not be triggered under those conditions. oup.com

Advanced Analytical Methodologies for Environmental and Biota Samples of 2,2 ,4,4 ,5,6 Hexabromodiphenyl Ether

Comprehensive Sample Collection and Preparation Techniques

Proper sample collection and preparation are foundational to the accurate analysis of BDE-154. cdc.gov Protocols must be meticulously followed to prevent contamination, as polybrominated diphenyl ethers (PBDEs) are ubiquitous in the environment and can be found in laboratory materials. cdc.govresearchgate.net The use of procedural blanks is crucial to monitor for and mitigate the influence of trace contamination from various sources. cdc.gov

Matrix-Specific Considerations (Air, Water, Sediment, Soil, Biota Tissues, Dust)

The physical and chemical properties of the sample matrix dictate the specific procedures for collection, storage, and initial preparation.

Air: PBDEs in the atmosphere exist in both gas and particle phases. nih.gov Sample collection often involves high-volume samplers that draw air through filters (like glass fiber or quartz fiber) to capture particulate-bound BDE-154, followed by a sorbent material (such as polyurethane foam) to trap the gas-phase compounds. nih.gov

Water: Due to their hydrophobic nature, PBDEs have low solubility in water and tend to adsorb to suspended particles and sediment. nih.govospar.org Water samples are typically collected in large-volume glass containers. Analysis can proceed via liquid-liquid extraction or solid-phase extraction (SPE), where large volumes of water are passed through a cartridge containing a sorbent that retains the analytes. cdc.govepa.gov

Sediment and Soil: BDE-154 strongly binds to sediment and soil particles. nih.govospar.org Samples are collected using grabs or corers and are often dried before analysis to facilitate homogenization. researchgate.net Desiccation of solid samples is primarily for convenience, allowing for more efficient homogenization and parallel determination of other parameters like lipid content. cdc.gov

Biota Tissues: BDE-154 is lipophilic and bioaccumulates in the fatty tissues of organisms. researchgate.net Tissue samples, such as fish or marine mammal blubber, must be homogenized. epa.gov A key step is the determination of lipid content, as BDE-154 concentrations are often reported on a lipid weight basis. nih.gov Samples are typically mixed with a drying agent like anhydrous sodium sulfate before extraction. epa.govgulfofmaine.org

Dust: Indoor dust is a significant reservoir for PBDEs. nih.gov Dust samples can be collected from vacuum cleaner bags or by wiping surfaces. These samples are sieved to achieve a uniform particle size before extraction. nih.gov

Modern Extraction Methods (e.g., Automated Soxhlet Extraction, Ultrasound-Assisted Extraction, Microextraction by Packed Sorbent)

Traditional Soxhlet extraction has been widely used for solid samples, but modern techniques offer advantages in terms of speed, efficiency, and reduced solvent consumption. cdc.govvelp.com

Automated Soxhlet Extraction: This method modifies the traditional Soxhlet procedure to enhance speed and automation. velp.comepa.gov It often involves a stage where the sample is immersed in the boiling solvent, followed by a rinsing phase, and a final solvent recovery step. epa.govvelp.com This technique significantly reduces extraction time compared to conventional Soxhlet, from many hours to approximately 70 minutes, and recycles a large percentage of the solvent. velp.comnih.gov

Ultrasound-Assisted Extraction (UAE): Also known as sonication, UAE uses high-frequency sound waves to create cavitation bubbles in the solvent. nih.govlew.ro The collapse of these bubbles disrupts the sample matrix, enhancing the extraction of target analytes like BDE-154. nih.gov UAE is valued for its reduced extraction time, lower solvent consumption, and simplicity compared to classical methods. nih.govlew.ro It has been successfully applied to extract PBDEs from various matrices, including pine needles and polymers. nih.govnih.gov

Microextraction by Packed Sorbent (MEPS): While the literature reviewed does not specifically detail MEPS for BDE-154, the principles are an evolution of Solid-Phase Extraction (SPE). SPE is a common technique for aqueous samples and for extract cleanup. cdc.govnih.gov In SPE, analytes are isolated from a liquid sample by passing it through a cartridge with a solid adsorbent. nih.govresearchgate.net The analytes are retained on the sorbent and later eluted with a small volume of an appropriate solvent. nih.gov This technique is effective for concentrating analytes from large sample volumes and removing interferences. eurofins.com

| Method | Principle | Advantages | Common Matrices |

|---|---|---|---|

| Automated Soxhlet Extraction | Hot solvent extraction in multiple automated stages (boiling, rinsing, recovery). epa.gov | Faster than traditional Soxhlet, reduced solvent use, automated process. velp.comnih.gov | Soil, Sediment, Sludge, Solid Waste. cdc.govepa.gov |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to create cavitation, disrupting the matrix and enhancing solvent penetration. nih.govlew.ro | Rapid, efficient, lower solvent consumption, simpler procedure. nih.govlew.ro | Soil, Biota, Polymers, Dust. cdc.govnih.govnih.gov |

| Solid-Phase Extraction (SPE) | Analytes in a liquid phase are partitioned onto a solid sorbent, then eluted with a solvent. nih.govresearchgate.net | High concentration factor, reduced solvent use, effective cleanup. eurofins.com | Water, Plasma, Liquid Extracts. cdc.govnih.govresearchgate.net |

Advanced Cleanup and Fractionation Procedures for Complex Matrices

After extraction, the resulting solution contains BDE-154 along with a multitude of co-extracted interfering compounds (e.g., lipids, pigments). cdc.govenv.go.jp A multi-step cleanup procedure is essential to isolate the analytes before instrumental analysis. cdc.gov

Common techniques include:

Gel Permeation Chromatography (GPC): This size-exclusion chromatography method is highly effective for removing large molecules, such as lipids, from biota and tissue extracts. cdc.gov

Adsorption Chromatography: Columns packed with adsorbents like silica (B1680970) gel, alumina, and Florisil are used to separate PBDEs from other compounds based on polarity. cdc.govresearchgate.net Often, multiple columns are used in sequence. For instance, an extract might first be passed through an acidified silica column to remove acid-labile interferences. gulfofmaine.orgresearchgate.net

Sulfuric Acid Treatment: A destructive cleanup method where the extract is vigorously mixed with concentrated sulfuric acid to destroy lipids and other organic interferences, leaving the resistant PBDEs in the organic solvent layer. cdc.govresearchgate.net

Chromatographic Separation and Mass Spectrometric Detection Technologies

Gas chromatography (GC) is the standard technique for separating individual PBDE congeners, including BDE-154, from a mixture. thermofisher.com The choice of detector is critical for achieving the required sensitivity and selectivity. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC/MS) and its Variants (e.g., GC-microECD, NCI-MS)

Gas Chromatography-Mass Spectrometry (GC/MS): This is the primary method for the identification and quantification of PBDEs. cdc.govs4science.at The gas chromatograph separates the compounds, which are then ionized and detected by the mass spectrometer. s4science.at A significant analytical challenge for BDE-154 is its potential to co-elute with 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB-153) on many standard GC columns. cdc.govnih.gov Achieving separation often requires using a sufficiently long GC column and carefully optimized temperature programs. cdc.gov

Gas Chromatography with Electron Capture Detector (GC-ECD): Historically, the electron capture detector was used for halogenated compounds like PBDEs. thermofisher.com While highly sensitive to electronegative compounds, it is less selective than mass spectrometry and can be prone to interferences, making confirmation of analyte identity difficult. thermofisher.com

Negative Chemical Ionization Mass Spectrometry (NCI-MS): GC coupled with mass spectrometry operating in negative chemical ionization mode (GC-NCI-MS) is a highly sensitive and selective technique for PBDE analysis. nih.govnih.gov This method is particularly effective for brominated compounds, often monitoring for the bromide ions (m/z 79 and 81) that are characteristically produced. nih.gov It provides very low detection limits, often in the picogram (pg) to femtogram (fg) range. nih.govresearchgate.net

| Technique | Principle of Detection | Strengths | Reported Detection Limits (Instrumental) |

|---|---|---|---|

| GC/MS (EI) | Ionization by electron impact, detection of characteristic mass fragments. waters.com | Good for structural confirmation, widely available. s4science.at | ~1-2000 pg on column (varies by congener). osti.gov |

| GC-ECD | Detects electron-capturing compounds (halogens). thermofisher.com | High sensitivity to halogenated compounds. thermofisher.com | Not specified, generally sensitive but less selective. |

| GC-NCI-MS | Soft ionization forms negative ions, highly selective for electronegative compounds. nih.govnih.gov | Exceptional sensitivity and selectivity, reduced matrix interference. nih.govnih.gov | 0.152 - 0.770 pg for tri- to hepta-BDEs. nih.gov |

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (GC/HRMS)

For definitive confirmation and ultra-trace quantification, high-resolution gas chromatography coupled with high-resolution mass spectrometry (GC/HRMS) is the gold standard. epa.govnih.govnih.gov This technique uses a mass spectrometer capable of measuring mass-to-charge ratios with very high accuracy, allowing for the differentiation of target analytes from isobaric interferences (different molecules with the same nominal mass). thermofisher.com EPA Method 1614A, for example, specifies the use of HRGC/HRMS for the analysis of PBDEs in various environmental matrices. epa.gov This method provides the high selectivity and sensitivity required to measure the low concentrations of BDE-154 typically found in the environment and in biological tissues. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) and Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has emerged as a robust alternative for the analysis of BDE-154, effectively circumventing the issues of thermal degradation associated with GC-based methods. sciex.comresearchgate.net This technique is particularly advantageous for analyzing a wide range of PBDE congeners, from lower to higher brominated forms, within a single analytical run.

For the analysis of BDE-154 and other PBDEs, reversed-phase liquid chromatography, often utilizing a C18 column, is employed for separation. researchgate.netnih.gov The use of LC/MS/MS allows for the detection of the intact molecule, providing high specificity. Atmospheric pressure photoionization (APPI) is a common ionization source used for PBDEs, as it has shown good sensitivity for these compounds. sciex.comresearchgate.netnih.gov One study successfully separated and quantified eight PBDE congeners, including BDE-154, using isocratic elution with a methanol/water mobile phase and negative-ion APPI (NI-APPI) with a toluene dopant. researchgate.netnih.gov This method generated precursor ions corresponding to [M-Br+O]⁻, which were then fragmented and quantified using multiple reaction monitoring (MRM), ensuring high selectivity. nih.gov The on-column limits of detection for this LC/NI-APPI/MS/MS method were in the low picogram range, demonstrating excellent sensitivity. researchgate.netnih.gov

Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS)

Gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) is a powerful elemental-specific detection technique that offers a different approach to the analysis of BDE-154. nih.govgoogleapis.com Instead of detecting the intact molecule or its ionic fragments, GC-ICP-MS atomizes the compounds eluting from the GC column in a high-temperature plasma and measures the isotopes of the elements present, in this case, bromine (m/z 79 and 81). nih.gov

A primary advantage of GC-ICP-MS is its ability to provide a uniform response for bromine, regardless of the chemical structure of the brominated compound. researchgate.net This can allow for quantification without the need for individual, congener-specific standards, which is a significant benefit. The technique is noted for its high sensitivity, with detection limits potentially being lower than traditional GC-MS methods. researchgate.netnih.gov GC-ICP-MS has been successfully applied to the analysis of PBDEs in various matrices, including fish and plastic materials. nih.govthermofisher.comresearchgate.net By interfacing a gas chromatograph with an ICP-MS, a sensitive and element-specific method can be developed for the quantification of BDE-154 and other BFRs, overcoming issues like debromination of higher brominated congeners that can occur in other source designs. thermofisher.com

Table 1: Example Instrumental Parameters for Advanced Methodologies

| Parameter | LC/NI-APPI/MS/MS researchgate.netnih.gov | GC-ICP-MS thermofisher.comresearchgate.net |

|---|---|---|

| Chromatography | ||

| Instrument | Shimadzu Prominence HPLC | Thermo Scientific TRACE 1310 GC |

| Column | Phenomenex Gemini C18 (250 x 3 mm, 5 µm) | Not specified |

| Mobile Phase/Carrier Gas | 92:8 Methanol/Water (Isocratic) | Helium |

| Flow Rate | 400 µL/min | Programmed flow |

| Mass Spectrometry | ||

| Instrument | SCIEX 4000 QTRAP® System | Thermo Scientific iCAP Q ICP-MS |

| Ionization Source | PhotoSpray® (APPI) | Inductively Coupled Plasma |

| Polarity | Negative | Not Applicable |

| Monitored Transition/Isotope | Unique MRM transition per congener | Bromine isotopes (m/z 79, 81) |

| Dopant/Reaction Gas | Toluene | N₂O (as reaction gas) |

Method Validation, Quality Assurance, and Quality Control Protocols for 2,2',4,4',5,6'-Hexabromodiphenyl Ether Analysis

Method Validation

Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. Key validation parameters for the analysis of BDE-154 include linearity, sensitivity (limits of detection and quantification), accuracy, precision, and specificity.

Linearity: The linearity of the method is assessed by analyzing a series of calibration standards over a concentration range relevant to expected sample concentrations. A linear regression is performed, and the coefficient of determination (R²) should typically be ≥0.99. researchgate.net

Sensitivity: The limit of detection (LOD) is the lowest concentration of the analyte that can be reliably distinguished from the background noise, often defined as a signal-to-noise ratio of 3. The limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy, typically with a signal-to-noise ratio of 10. For PBDEs in food, a target LOQ of 0.01 µg/kg wet weight has been recommended. mdpi.com

Accuracy: Accuracy is determined by measuring the recovery of a known amount of BDE-154 spiked into a blank matrix, or by analyzing a Certified Reference Material (CRM). researchgate.net Recoveries are typically expected to be within a range of 70-120%. researchgate.net

Precision: Precision is the measure of the agreement among replicate measurements. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) and reproducibility (inter-day or inter-laboratory precision) are evaluated. RSD values should generally be less than 15-20%. researchgate.net

Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other PBDE congeners, isomers, or matrix interferences.

Quality Assurance and Quality Control (QA/QC)

QA/QC measures are essential to ensure that the analytical method remains in a state of control during routine analysis.

Procedural Blanks: A procedural blank (a sample matrix free of the analyte) is analyzed with each batch of samples to monitor for laboratory contamination. The concentration in the blank should be negligible or significantly lower than the LOQ.

Certified Reference Materials (CRMs): The analysis of a CRM with a certified concentration of BDE-154 or other PBDEs is the most effective way to assess the accuracy and traceability of the method. researchgate.netresearchgate.net Several CRMs containing PBDEs in matrices like house dust (e.g., NIST SRM 2585), sediment, and polymers are available. researchgate.netnih.govresearchgate.net

Internal Standards: To correct for variations in extraction efficiency and instrumental response, isotopically labeled internal standards (e.g., ¹³C-labeled BDE-154) are added to every sample, blank, and standard before extraction. labmix24.com

Matrix Spikes: A known quantity of BDE-154 is added to a sample duplicate to evaluate matrix effects and recovery for that specific matrix.

Control Charts: Control charts can be used to monitor the performance of the method over time by plotting the results of QC samples (like CRMs or matrix spikes) for each batch. This helps in identifying any systematic drift or deterioration in method performance.

Table 2: Typical Method Validation and QA/QC Acceptance Criteria for PBDE Analysis

| Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Method Validation | ||

| Linearity (R²) | ≥ 0.99 | Demonstrates a proportional response of the instrument to analyte concentration. |

| Accuracy (Recovery) | 70 - 120% | Measures the agreement between the measured value and the true value. |

| Precision (RSD) | < 15-20% | Assesses the random error and repeatability of the method. |

| Limit of Quantification (LOQ) | Method- and matrix-dependent; e.g., ≤ 0.01 µg/kg for food mdpi.com | Defines the lowest concentration that can be reliably quantified. |

| Quality Control | ||

| Procedural Blank | < LOQ | Monitors for contamination during sample preparation and analysis. |

| Internal Standard Recovery | 40 - 130% | Corrects for analyte loss during sample processing and instrumental variability. |

| Certified Reference Material | Within certified uncertainty range | Verifies the accuracy and traceability of the entire analytical procedure. |

Environmental Risk Assessment and Management Strategies for Polybrominated Diphenyl Ethers with Specific Relevance to Hexabromodiphenyl Ethers

Ecological Risk Characterization and Assessment Frameworks

The ecological risk assessment of PBDEs, including hexabromodiphenyl ethers (HexaBDEs), is a structured process to evaluate the potential adverse effects on ecosystems. This process involves examining persistence, bioaccumulation, toxicity, and environmental concentrations. canada.cacanada.ca

A key method in this assessment is the risk quotient (RQ) analysis, which compares the estimated environmental concentration of a substance to a concentration below which harmful effects are unlikely to occur, such as the predicted no-effect concentration (PNEC). nih.govgdut.edu.cn An RQ greater than 1 suggests a high ecological risk. gdut.edu.cn These assessments consider various environmental compartments (water, soil, sediment) and potential effects on different organisms. canada.ca

Frameworks for assessing these substances often follow a weight-of-evidence approach, integrating multiple lines of evidence such as:

Persistence: Evaluating the half-life of the compound in various environmental media. HexaBDEs are known to be persistent in the environment. canada.ca

Bioaccumulation: Assessing the potential for the chemical to accumulate in the fatty tissues of living organisms. Tetra-, penta-, and hexaBDE congeners are recognized for their bioaccumulative properties. canada.ca

Toxicity: Analyzing data from laboratory studies on various species (e.g., fish, invertebrates, wildlife) to determine effect levels. canada.caeuropa.eu

Environmental Monitoring: Measuring concentrations in different environmental samples to understand exposure levels. publications.gc.ca

The assessment often considers commercial mixtures (PentaBDE, OctaBDE, DecaBDE) as well as individual congeners, as the risk is a result of the combined activity of the co-occurring PBDEs. canada.cacanada.ca

Table 1: Key Parameters in the Ecological Risk Assessment of PBDEs

| Parameter | Description | Relevance to HexaBDEs |

|---|---|---|

| Persistence | The ability of a substance to remain in the environment for extended periods without degrading. | HexaBDE congeners are classified as persistent, satisfying criteria under regulations like the Canadian Environmental Protection Act (CEPA). canada.ca |

| Bioaccumulation | The accumulation of a substance in an organism at a rate faster than it can be metabolized or excreted. | HexaBDEs are known to bioaccumulate in organisms, leading to potential biomagnification in the food web. canada.ca |

| Predicted No-Effect Concentration (PNEC) | The concentration of a chemical below which adverse effects in an ecosystem are not expected to occur. | Derived from toxicity data (e.g., EC50, NOEC) and used to calculate risk quotients. nih.govgdut.edu.cn |

| Risk Quotient (RQ) | The ratio of the Predicted Environmental Concentration (PEC) to the PNEC. | Used to characterize risk; an RQ > 1 indicates a potential for adverse ecological effects. gdut.edu.cn |

Global and National Regulatory Frameworks (e.g., Stockholm Convention on POPs)

Recognizing their harmful properties, PBDEs are regulated under various international and national frameworks. The most significant global treaty is the Stockholm Convention on Persistent Organic Pollutants, which aims to protect human health and the environment from POPs. iisd.orgkemi.se

In 2009, at its fourth meeting, the Conference of the Parties (COP) to the Stockholm Convention listed commercial PentaBDE (containing tetra- and pentabromodiphenyl ethers) and commercial OctaBDE (containing hexa- and heptabromodiphenyl ethers) in Annex A for elimination. iisd.orgkemi.sebrsmeas.org This listing includes specific exemptions for the recycling of articles containing these substances, with a final expiration date for these exemptions set for 2030. brsmeas.orgnus.edu.sgbrsmeas.org The Convention established the Persistent Organic Pollutants Review Committee (POPRC) to scientifically evaluate chemicals for potential listing. iisd.org

Many countries and regions have implemented their own regulations to control PBDEs:

European Union: The EU POPs Regulation implements the Stockholm Convention and restricts the use of PBDEs in products. kemi.se Recent amendments have proposed significantly tightening the unintentional trace contaminant (UTC) limits for several PBDEs, including hexaBDE, in mixtures, articles, and products made from recycled materials, with phased reductions planned. cirs-group.comtuvsud.com

Canada: A 2006 ecological screening assessment concluded that PBDEs, including HexaBDE, are toxic under the Canadian Environmental Protection Act, 1999 (CEPA 1999). publications.gc.capops.int Subsequently, Canada proposed regulations to prohibit the manufacture of seven PBDE congeners (from tetra- to decaBDE) and to restrict the import, use, and sale of tetra-, penta-, and hexaBDEs. publications.gc.capops.int

United States: The production of PentaBDE and OctaBDE was phased out in the early 2000s. nih.gov

These regulatory actions have led to a decrease in PBDE emissions in some regions, although the long-term presence of these chemicals in existing products and the environment means that human and environmental exposure continues. nih.gov

Table 2: Regulatory Status of Hexabromodiphenyl Ethers (as part of c-OctaBDE)

| Regulatory Body / Convention | Status | Key Provisions |

|---|---|---|

| Stockholm Convention | Listed in Annex A (Elimination) iisd.orgbrsmeas.org | Production and use are to be eliminated, with specific exemptions for recycling until 2030. brsmeas.orgnus.edu.sg |

| European Union (POPs Regulation) | Restricted | Implements the Stockholm Convention ban. kemi.se Sets strict limits for unintentional trace contaminants in products, including those from recycled materials. cirs-group.comtuvsud.com |

| Canada (CEPA 1999) | Toxic | Regulations prohibit manufacturing and restrict the import, use, and sale of HexaBDE. publications.gc.capops.int |

Strategies for Source Control and Emission Reduction of Polybrominated Diphenyl Ethers

Effective management of PBDEs requires controlling their sources and reducing their release into the environment. Since there are no known natural sources, all environmental releases are from human activities. publications.gc.ca The primary sources of PBDEs, including 2,2',4,4',5,6'-hexabromodiphenyl ether, are linked to their entire life cycle. publications.gc.ca

PBDEs are additive flame retardants, meaning they are physically mixed into polymers rather than chemically bound. This makes them more likely to be released into the environment through:

Manufacturing: Emissions during the production of PBDEs and their incorporation into products like plastics and foams. publications.gc.ca

Product Use: Volatilization and leaching from consumer products such as electronics, furniture, and textiles during their service life. publications.gc.caresearchgate.netresearchgate.net This is a significant source of PBDEs in indoor air and dust. publications.gc.caresearchgate.net

Waste Management: Release from products during disposal, recycling, and incineration. researchgate.netresearchgate.net E-waste recycling sites are often significant hotspots for PBDE contamination. nih.gov

Strategies for source control and emission reduction focus on regulatory and management actions:

Prohibition of Production and Use: The most effective strategy is banning the manufacture and use of PBDEs, as implemented under the Stockholm Convention and national regulations. publications.gc.capops.int

Import and Export Controls: Preventing the import of products containing banned PBDEs is crucial to avoid their introduction into the domestic market. publications.gc.ca

Environmentally Sound Management of Waste: Developing and enforcing protocols for the proper disposal of PBDE-containing products (e.g., e-waste) to prevent their release from landfills or improper recycling operations. brsmeas.org

Emission Control in Industrial Processes: For any remaining essential uses or during waste processing, implementing strict emission control technologies to capture PBDEs released to air or water.

Development of Safer Alternatives: Promoting the research and adoption of non-persistent, non-bioaccumulative flame retardants to replace PBDEs.

Remediation Technologies for Environments Contaminated with PBDEs

For environments already contaminated with PBDEs, various remediation technologies are being explored and applied to reduce concentrations in soil, sediment, and water. These technologies can be broadly categorized as biological, physicochemical, and thermal methods.

Bioremediation: This approach uses microorganisms to degrade contaminants. epa.gov

Anaerobic Reductive Debromination: Under anaerobic conditions, microorganisms can remove bromine atoms from PBDE molecules, a critical first step in their degradation. researchgate.net Cultures containing Dehalococcoides have shown the ability to debrominate both higher and lower brominated congeners. frontiersin.orgnih.gov This process can transform highly brominated ethers into less toxic, more easily degradable compounds. frontiersin.org

Aerobic Degradation: Aerobic microbes can break down the aromatic ring structure of PBDEs, often after initial debromination has occurred. researchgate.net

Bioaugmentation and Biostimulation: These techniques involve adding specific microbial cultures (bioaugmentation) or nutrients to stimulate the activity of native degrading microorganisms (biostimulation) at a contaminated site. greener-h2020.eu

Physicochemical Remediation: These methods use chemical or physical processes to treat contamination.

Nanoscale Zero-Valent Iron (nZVI): Nanoparticles of iron can act as a reducing agent to debrominate PBDEs. researchgate.net Bimetallic nanoparticles, such as nickel-iron (Ni/Fe), have also been shown to effectively degrade PBDEs in soil. researchgate.net

In Situ Chemical Oxidation (ISCO): This involves injecting chemical oxidants like persulfate into the subsurface to destroy contaminants. epa.gov This method can reduce PBDE levels and may enhance the bioavailability of remaining residues for subsequent bioremediation. nih.govresearchgate.net

Photocatalysis: This technique uses light energy and a catalyst to degrade PBDEs, particularly in water. However, its application in soil is limited by light penetration. researchgate.netresearchgate.net

Other Technologies:

Phytoremediation: This involves using plants to remove, contain, or degrade contaminants in soil and water. mdpi.com While explored for other POPs, its application for PBDEs is still an area of research.

Thermal Treatment: High-temperature incineration can destroy PBDEs but requires careful control to prevent the formation of toxic byproducts like brominated dioxins and furans.

Table 3: Comparison of Remediation Technologies for PBDEs

| Technology | Mechanism | Advantages | Limitations |

|---|---|---|---|

| Bioremediation (Anaerobic) | Microorganisms remove bromine atoms (reductive debromination). researchgate.net | Cost-effective, environmentally friendly, can occur in situ. researchgate.net | Slow degradation rates for highly brominated congeners; requires specific environmental conditions. frontiersin.org |